壬-2-胺

描述

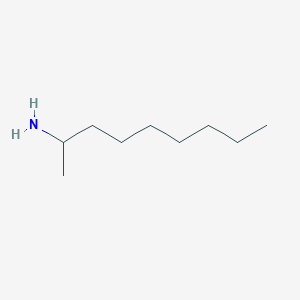

Nonan-2-amine is a useful research compound. Its molecular formula is C9H21N and its molecular weight is 143.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality Nonan-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nonan-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

药物开发和生物医学研究: 壬-2-胺衍生物,如重氮二醇盐,因其生物效应而被探索,特别是在心血管治疗中 (米兰达等人,2005)。这项研究包括调查它们在治疗心力衰竭中的潜力,因为它们具有独特的积极性肌力和舒张力等心血管特征。

材料化学和聚合物科学: 基于壬-2-胺的化合物在材料化学中很重要,特别是在合成聚酰胺、聚脲和聚环氧乙烷等生物基聚合物方面。这些聚合物在汽车、航空航天和健康等各个行业都有应用 (弗罗伊德沃克斯等人,2016)。

化学合成和催化: 壬-2-胺的各种衍生物被合成用于催化和化学合成。例如,1,3-二氮杂-双环[3.2.2]壬烷,一种小型杂环胺,是生物活性分子中的关键成分 (柯蒂斯等人,2006)。类似地,壬-2-胺化合物用于钯催化的胺化过程中,用于合成苯胺和其他胺衍生物 (安德森等人,2003)。

传感和检测应用: 在传感技术领域,与壬-2-胺相关的化合物被用于开发选择性传感器,例如用于检测壬醛等中链醛的传感器 (达内什卡等人,2020)。

环境应用: 源自壬-2-胺的化合物用于碳捕获等环境应用。例如,2-氨基-2-甲基-1-丙醇(一种相关化合物)用于非水胺系统中吸收二氧化碳,突出了其在燃烧后碳捕获技术中的潜力 (卡尔松等人,2021)。

作用机制

Target of Action

2-Nonanamine, also known as nonan-2-amine or Nonan-2-amine, is a type of amine . Amines are organic compounds that can be considered derivatives of ammonia, in which one or more hydrogen atoms have been replaced by alkyl or aryl groups In biological systems, amines often interact with proteins, enzymes, and other cellular components, influencing various biochemical processes .

Mode of Action

Amines in general can act as bases, accepting protons from other molecules during chemical reactions . This can lead to changes in the chemical environment, influencing the behavior of other molecules and biochemical pathways .

Biochemical Pathways

For instance, they can participate in the formation of amino acids, which are the building blocks of proteins . They can also be involved in the synthesis of neurotransmitters, which are crucial for the transmission of signals in the nervous system .

Pharmacokinetics

The properties of 2-nonanamine provided by chemspider suggest that it has a relatively high logp value of 340, indicating that it is likely to be lipophilic This could influence its absorption and distribution within the body

Result of Action

As an amine, it could potentially influence a variety of biochemical processes, depending on its specific interactions with other molecules in the system .

Action Environment

The action, efficacy, and stability of 2-Nonanamine can be influenced by various environmental factors. For instance, the pH of the environment can affect the protonation state of the amine group, potentially influencing its reactivity . Additionally, factors such as temperature and the presence of other molecules can also influence its behavior .

生化分析

Cellular Effects

Amines can influence cell function in various ways, such as by participating in biochemical reactions, influencing cell signaling pathways, and affecting gene expression .

Molecular Mechanism

The molecular mechanism of 2-Nonanamine is not well-studied. As an amine, it can participate in a variety of biochemical reactions. For instance, amines can act as nucleophiles in reactions with electrophiles, or as bases in reactions with acids .

Temporal Effects in Laboratory Settings

There is currently no specific information available on the temporal effects of 2-Nonanamine in laboratory settings. The stability and degradation of amines can be influenced by factors such as pH, temperature, and the presence of other reactive substances .

Dosage Effects in Animal Models

There is currently no specific information available on the dosage effects of 2-Nonanamine in animal models. The effects of amines can vary with dosage, and high doses can potentially have toxic or adverse effects .

Metabolic Pathways

The specific metabolic pathways involving 2-Nonanamine are not well-known. Amines can be involved in a variety of metabolic processes. For instance, they can be metabolized by enzymes such as amine oxidases, and can participate in reactions involving transamination or decarboxylation .

Transport and Distribution

Amines can be transported across cell membranes through various mechanisms, including passive diffusion and active transport .

Subcellular Localization

Amines can be found in various subcellular compartments, depending on their specific properties and functions .

属性

IUPAC Name |

nonan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21N/c1-3-4-5-6-7-8-9(2)10/h9H,3-8,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALXIFCUEJWCQQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70512165 | |

| Record name | Nonan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70512165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13205-58-8 | |

| Record name | 2-Nonanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13205-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nonan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70512165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。